molecular formula C20H24F2N2O3 B607814 HPGDS inhibitor 2

HPGDS inhibitor 2

Numéro de catalogue B607814
Poids moléculaire: 378.4 g/mol
Clé InChI: YRWMWDLEUYLURJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HPGDS inhibitor 2 is a highly potent and selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitor with an IC50 of 9.9 nM . It is synthesized by PGD synthase (hematopoietic-type) (H-PGDS) in mast cells and is released in large quantities during allergic and asthmatic anaphylaxis .


Synthesis Analysis

The synthesis of HPGDS inhibitors involves a computational modeling study combining molecular docking and molecular dynamics simulation . The structure of HPGDS (PDB ID: 2CVD) carrying its native inhibitor compound HQL is selected as the research target . A random 5-mer peptide library is created by building the 3-D structure of random peptides using Rosetta Buildpeptide and performing conformational optimization .


Molecular Structure Analysis

The structure of HPGDS (PDB ID: 2CVD) carrying its native inhibitor compound HQL is used for molecular docking . The two peptides RMYYY and VMYMI, which display the lowest binding energy against HPGDS, are selected to perform a comparative study .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 378.41 and its formula is C20H24F2N2O3 . It is a solid substance and has a solubility of DMSO ≥ 150 mg/mL .

Applications De Recherche Scientifique

Inhibition in Allergy and Asthma

HPGDS inhibitors, such as HPGDS inhibitor 2, have been identified as potential therapeutic agents in allergy and asthma due to their role in mediating allergy and inflammation responses. A study by Mazari et al. (2015) screened a collection of FDA-approved compounds for their potential as HPGDS inhibitors, finding several compounds effective in inhibiting HPGDS with low micromolar IC50 values (Mazari, Hegazy, & Mannervik, 2015).

Role in Airway Allergy and Inflammatory Processes

Carron et al. (2010) discovered an orally potent and selective inhibitor of HPGDS that demonstrated the reduction of the antigen-induced response in allergic sheep. This suggests a pivotal role of HPGDS in airway allergy and inflammatory processes, highlighting its potential as a target for therapeutic intervention (Carron et al., 2010).

Therapeutic Potential in Allergic Inflammation

HPGDS inhibitors hold therapeutic potential in various allergic inflammations, including asthma, rhinitis, atopic dermatitis, and anaphylaxis. Rittchen and Heinemann (2019) emphasized the need for more research to improve therapeutic efficacy and determine specific conditions and patient profiles that would benefit most from HPGDS inhibition (Rittchen & Heinemann, 2019).

Application in Duchenne Muscular Dystrophy

A study by Komaki et al. (2020) evaluated the efficacy and safety of TAS-205, a novel selective HPGDS inhibitor, in male Duchenne muscular dystrophy (DMD) patients. This early phase 2 trial suggests its potential application in reducing muscle necrosis in DMD (Komaki et al., 2020).

Role in Spinal Cord Injury

Redensek et al. (2011) demonstrated that HPGDS plays a detrimental role after spinal cord injury. Using HPGDS deficient mice and a selective inhibitor, they showed reduced secondary tissue damage and improved locomotor recovery, suggesting HPGDS inhibitors could be beneficial in treating spinal cord injuries (Redensek et al., 2011).

Identification of New Inhibitors

Beura and Prabhakar (2021) conducted a study to identify potential HPGDS inhibitors using computational modeling and molecular dynamics simulations. This research contributes to the discovery of new therapeutic agents targeting HPGDS (Beura & Prabhakar, 2021).

Mécanisme D'action

Target of Action

HPGDS inhibitor 2 is a highly potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the isomerization of Prostaglandin H2 (PGH2), a common precursor of prostaglandins, to produce Prostaglandin D2 (PGD2) .

Mode of Action

This compound interacts with HPGDS, inhibiting its ability to convert PGH2 into PGD2 . This inhibition disrupts the normal function of HPGDS, leading to a decrease in the production of PGD2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid/COX pathway . In this pathway, HPGDS acts downstream to catalyze the isomerization of PGH2 to PGD2 . PGD2 then stimulates three distinct types of G protein-coupled receptors: D type of prostanoid (DP) receptors, chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2) receptors, and F type of prostanoid (FP) receptors . These receptors are involved in various physiological processes such as sleep regulation, pain management, food intake, myelination of the peripheral nervous system, adipocyte differentiation, inhibition of hair follicle neogenesis, and cardioprotection .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound is highly potent, with an IC50 of 9.9 nM This suggests that the compound has a high affinity for its target, which could potentially impact its bioavailability

Result of Action

The inhibition of HPGDS by this compound leads to a decrease in the production of PGD2 . This can have various molecular and cellular effects, depending on the physiological context. For example, in the context of allergic inflammation, reducing PGD2 levels can decrease the migration, activation, and survival of leukocytes .

Safety and Hazards

HPGDS inhibitor 2 is for research use only and not for human use . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Although much effort has been put into developing efficient HPGDS inhibitors, no compound has made it to the market yet . More light needs to be shed on potential PGD2 sources and targets to determine which particular condition and patient will benefit most and thereby improve therapeutic efficacy . The outcomes of a recent study conclude with three new proposed molecules (SP1, SP2, and SP10) which show a good range of interaction with human hPGDS enzyme in comparison to the marketed compounds .

Analyse Biochimique

Biochemical Properties

HPGDS inhibitor 2 acts by inhibiting the activity of HPGDS, an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) . This interaction is crucial as PGD2 participates in various physiological processes, including inflammation, allergic reactions, and sleep regulation . The inhibition of HPGDS by this compound can therefore impact these biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of PGD2 in cells, thereby potentially reducing inflammation and allergic reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with HPGDS, leading to the inhibition of the enzyme . This results in a decrease in the production of PGD2, thereby influencing gene expression and cellular functions .

Metabolic Pathways

This compound is involved in the arachidonic acid/COX pathway, where it inhibits the conversion of PGH2 to PGD2 . This could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its role as an inhibitor of HPGDS, it is likely that it localizes to the same subcellular compartments as HPGDS. HPGDS is known to be localized to the vesicles and cytosol .

Propriétés

IUPAC Name

7-(difluoromethoxy)-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMWDLEUYLURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HPGDS inhibitor 2
Reactant of Route 2
Reactant of Route 2
HPGDS inhibitor 2
Reactant of Route 3
Reactant of Route 3
HPGDS inhibitor 2
Reactant of Route 4
Reactant of Route 4
HPGDS inhibitor 2
Reactant of Route 5
Reactant of Route 5
HPGDS inhibitor 2
Reactant of Route 6
Reactant of Route 6
HPGDS inhibitor 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.